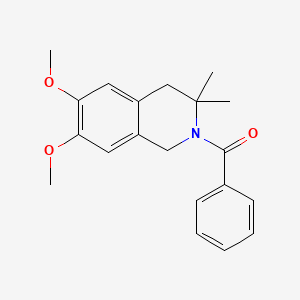![molecular formula C21H18BrNO4S B11633089 4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11633089.png)
4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzenesulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy and benzenesulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sulfuric acid (H₂SO₄) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-BROMO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-BROMO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-BROMO-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the benzenesulfonyl group, resulting in different reactivity and biological activity.
N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE: Does not contain the bromine atom, which affects its chemical properties.
Uniqueness
4-BROMO-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H18BrNO4S |
|---|---|
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
4-bromo-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C21H18BrNO4S/c1-15-3-13-20(14-4-15)28(25,26)23(18-9-11-19(27-2)12-10-18)21(24)16-5-7-17(22)8-6-16/h3-14H,1-2H3 |
InChI-Schlüssel |
BSMGLFKRMTVZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-benzyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11633009.png)
![5-(4-tert-butylphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633016.png)

![ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633025.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633027.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11633043.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11633051.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633054.png)
![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11633062.png)


![N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B11633112.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633119.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11633123.png)
